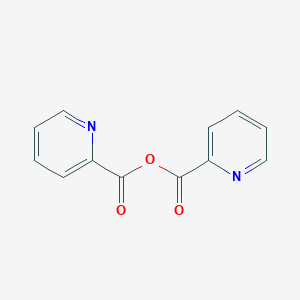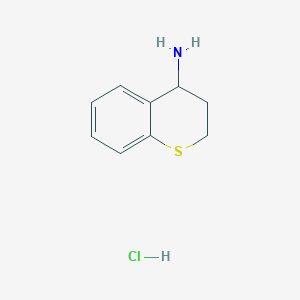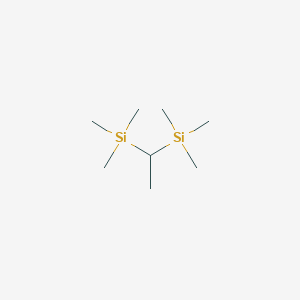
Morpholino(4-dimethylaminophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino(4-dimethylaminophenyl)acetonitrile is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The CAS number for this compound is 17766-45-9 .
Synthesis Analysis
Phosphorodiamidate morpholinos (PMOs), such as Morpholino(4-dimethylaminophenyl)acetonitrile, are known as premier gene knockdown tools in developmental biology . PMOs are usually 25 nucleo-base-long morpholino subunits with a neutral phosphorodiamidate linkage . They work via a steric blocking mechanism and are stable towards nucleases inside cells .Molecular Structure Analysis
The molecular structure of Morpholino(4-dimethylaminophenyl)acetonitrile contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular formula for this compound is C14H19N3O .Physical And Chemical Properties Analysis
The molecular weight of Morpholino(4-dimethylaminophenyl)acetonitrile is 245.32 .Scientific Research Applications
Gene Knockdown Tools in Developmental Biology
Phosphorodiamidate morpholinos (PMOs) are known as premier gene knockdown tools in developmental biology . PMOs are usually 25 nucleo-base-long morpholino subunits with a neutral phosphorodiamidate linkage . They work via a steric blocking mechanism and are stable towards nucleases inside cells .
Synthesis of PMOs
PMOs are usually synthesized using phosphoramidate P (V) chemistry . The synthesis of PMOs, phosphoroamidate morpholinos (MO), and thiophosphoramidate morpholinos (TMO) are discussed in the literature .
Therapeutic Drugs
Of the 16 oligonucleotide therapeutics approved so far by the US Food and Drug Administration (FDA), 4 are PMO-based drugs . These include Eteplirsen (2016), Golodirsen (2019), Viltolarsen (2020), and Casimersen (2021) for the treatment of Duchenne Muscular Dystrophy (DMD) .
Treatment of Duchenne Muscular Dystrophy (DMD)
PMOs bind to a target out-of-frame dystrophin pre-mRNA and alter splicing, which results in an in-frame mRNA . This mechanism is used in the treatment of DMD, a rare genetic disease of the dystrophin protein that predominantly affects males .
Antisense Technologies
Morpholino antisense oligonucleotides are widely adopted in antisense technologies . They have provided insights into developmental mechanisms .
Control of Morpholino Experiments
The use of morpholinos can lead to misleading results, including off-target effects . Therefore, controls are suggested that allow researchers to interpret morpholino experiments correctly .
Photoactivatable Cyclic Caged Morpholino Oligomers (ccMOs)
Photoactivatable cyclic caged morpholino oligomers (ccMOs) represent a promising tool to selectively regulate gene expression with spatiotemporal control . However, some challenges associated with the preparation of these reagents have limited their broader use in biological settings .
Mechanism of Action
Target of Action
Morpholino(4-dimethylaminophenyl)acetonitrile, also known as Morpholino, is a molecule used to modify gene expression . The primary targets of Morpholino are specific sequences of RNA . By binding to these sequences, Morpholino can block the function of target genes .
Mode of Action
Morpholino operates by binding to complementary sequences of RNA and blocking sites on the RNA . This interaction prevents the translation of a protein from an mRNA or interferes with precursor mRNA splicing . Morpholino oligomers are designed to be an exact antisense match against the region surrounding the first translated ATG (to block translation) or against a splice donor or acceptor site (to interfere with precursor mRNA splicing) .
Biochemical Pathways
The biochemical pathways affected by Morpholino are those related to the function of the target genes. By blocking the function of these genes, Morpholino can alter the biochemical pathways in which they are involved . .
Pharmacokinetics
Morpholino oligomers are known to be soluble, non-toxic, and stable . These properties suggest that Morpholino could have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The result of Morpholino’s action is the knockdown of the function of target genes . This can lead to a variety of molecular and cellular effects, depending on the roles of the target genes. For example, if the target gene is involved in cell proliferation, Morpholino could potentially inhibit cell growth.
Action Environment
The action of Morpholino can be influenced by various environmental factors. For instance, the effectiveness of Morpholino can be affected by the presence of other molecules that compete for the same target RNA sequences . Additionally, the stability of Morpholino could be influenced by factors such as pH and temperature .
Safety and Hazards
Future Directions
Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . They can also modify the splicing of pre-mRNA or inhibit the maturation and activity of miRNA .
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICMDAXIOQFNQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(4-dimethylaminophenyl)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)

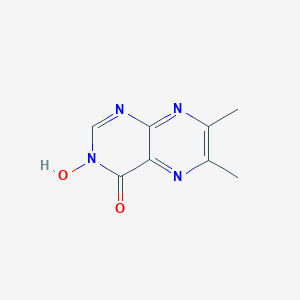
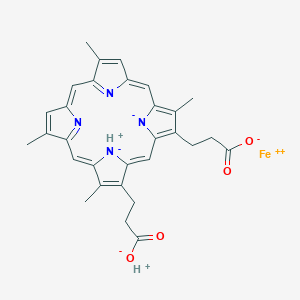
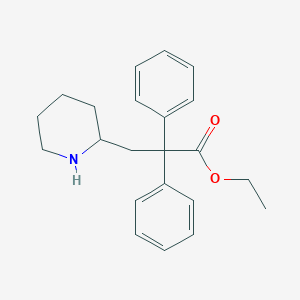

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
